molecular formula C19H13F3N2O2S B2592227 5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide CAS No. 941975-07-1

5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide

Cat. No. B2592227
CAS RN: 941975-07-1
M. Wt: 390.38
InChI Key: JCGOADOYOCFARE-UHFFFAOYSA-N
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Description

5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Properties of Novel Aromatic Polyamides

The synthesis of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids showcases the development of materials with high molecular weight and desirable physical properties such as solubility in polar solvents, toughness, flexibility, and thermal stability. These polyamides, synthesized using dicarboxylic acids and various aromatic diamines, demonstrate significant potential for applications requiring materials with high tensile strength, elongation to break, and tensile modulus, alongside excellent thermal stability (Hsiao & Chang, 1996).

Antipathogenic Activity of Thiourea Derivatives

A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives reveals their significant potential in developing novel anti-microbial agents. These compounds, characterized by elemental analysis, IR, and NMR spectroscopy, showed notable interaction with bacterial cells, demonstrating their utility in addressing resistance issues in Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Development of Covalent Organic Frameworks (COFs)

The construction of amide functionalized covalent organic frameworks (COFs) using benzene-1,3,5-tricarboxamides (BTAs) as building blocks highlights the advancement in the field of heterogeneous catalysis. These COFs, with built-in amide active sites, were applied successfully as efficient catalysts for Knoevenagel condensation, underlining their utility in facilitating chemical reactions (Li et al., 2019).

Synthesis of Immunomodulatory Compounds

Research into the synthesis of novel immunosuppressive butenamides involves the transformation of thiophene derivatives to create compounds displaying activity towards proliferating T-lymphocytes. This work underscores the potential of thiophene derivatives in the development of new therapeutic agents for modulating immune responses (Axton et al., 1992).

Exploration of Molecular Aggregation

The investigation of molecular aggregation in disklike benzenetricarboxamides containing diacetylenic groups explores their self-assembly in bulk and organic solvents. These studies provide insights into the structural properties of self-assembled substances, offering implications for the design and synthesis of materials with specific functionalities (Lee, Park, & Chang, 2004).

properties

IUPAC Name

5-phenyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2S/c20-19(21,22)13-8-4-7-12(9-13)17(26)24-18-14(16(23)25)10-15(27-18)11-5-2-1-3-6-11/h1-10H,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGOADOYOCFARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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